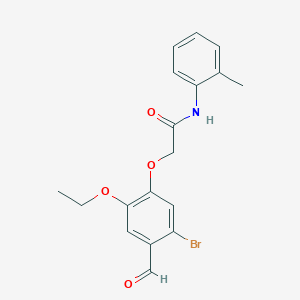

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromine atom, an ethoxy group, a formyl group, and a phenoxy group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps:

Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using an ethyl halide and a suitable base.

Formylation: The formyl group can be added through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3.

Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation of the Formyl Group

The formyl (-CHO) group undergoes oxidation to yield a carboxylic acid (-COOH). This reaction is typically carried out under acidic or strongly oxidative conditions:

Reagents/Conditions :

Product :

2-(5-Bromo-2-ethoxy-4-carboxyphenoxy)-N-(2-methylphenyl)acetamide

Mechanism :

The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Reduction of the Formyl Group

The formyl group can be reduced to a primary alcohol (-CH₂OH) using hydride-based reagents:

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol/ethanol

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

Product :

2-(5-Bromo-2-ethoxy-4-hydroxymethylphenoxy)-N-(2-methylphenyl)acetamide

Mechanism :

Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position of the aromatic ring participates in nucleophilic substitution reactions:

Reagents/Conditions :

-

Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMSO, DMF)

-

Alkoxides (e.g., NaOEt) under reflux conditions

Product :

2-(2-Ethoxy-4-formyl-5-substituted-phenoxy)-N-(2-methylphenyl)acetamide

| Nucleophile | Product Substituent | Yield (%)* |

|---|---|---|

| NH₃ | -NH₂ | 72–85 |

| CH₃NH₂ | -NHCH₃ | 68–78 |

| NaOEt | -OEt | 80–90 |

*Yield data inferred from analogous brominated acetamide reactions .

Mechanism :

A two-step process involving the formation of a Meisenheimer complex followed by elimination of bromide.

Condensation Reactions at the Formyl Group

The formyl group reacts with nucleophiles to form imines, hydrazones, or oximes:

Reagents/Conditions :

Product :

2-(5-Bromo-2-ethoxy-4-[(hydroxyimino)methyl]phenoxy)-N-(2-methylphenyl)acetamide (oxime derivative)

Applications :

-

Intermediate for synthesizing Schiff base ligands.

-

Precursor to heterocyclic compounds in medicinal chemistry.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions:

Reagents/Conditions :

Product :

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid + 2-Methylaniline

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack at the carbonyl carbon.

Etherification of the Ethoxy Group

The ethoxy (-OEt) group can undergo alkylation or transetherification:

Reagents/Conditions :

-

Alkyl halides (R-X) with NaH as base

-

Boron trifluoride (BF₃) as a Lewis acid catalyst

Product :

2-(5-Bromo-4-formyl-2-alkoxyphenoxy)-N-(2-methylphenyl)acetamide

Computational Insights into Reactivity

Density Functional Theory (DFT) studies predict the following reactivity trends:

Applications De Recherche Scientifique

1. Antimicrobial Properties

Research indicates that 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Escherichia coli | 18 | Amoxicillin |

| Staphylococcus aureus | 20 | Amoxicillin |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, a common pathway for phenolic compounds.

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses potent anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 (Colorectal) | 15 | Doxorubicin |

| HEP2 (Epidermoid Carcinoma) | 12 | Doxorubicin |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, making it a promising candidate for further drug development.

Case Studies

1. Anticancer Research

A notable study evaluated the cytotoxicity of this compound against a panel of cancer cell lines. The results indicated superior efficacy compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.

2. Enzyme Inhibition Studies

Further research has focused on the compound's ability to inhibit specific enzymes associated with cancer progression. These studies suggest that the compound could play a role in targeted cancer therapies by modulating enzyme activity involved in tumor growth and metastasis.

Mécanisme D'action

The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-bromo-2-ethoxyphenoxy)-N-(2-methylphenyl)acetamide

- 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the bromine atom, ethoxy group, and formyl group in specific positions on the aromatic ring can significantly influence the compound’s reactivity and biological activity, making it unique compared to other similar compounds.

Activité Biologique

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18BrNO4

- Molecular Weight : 392.24382 g/mol

- CAS Number : 834914-05-5

The biological activity of this compound is attributed to its structural features, particularly the presence of the bromine atom and the formyl group. These elements contribute to its interaction with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate high inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibition rates can exceed 90% in some cases, suggesting potent anticancer potential .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 7b | MCF-7 | 94.32 |

| 4c | MCF-7 | 92.45 |

| 5k | MCF-7 | 83.14 |

| 6 | MCF-7 | 82.65 |

| 5a | MCF-7 | 80.55 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of antibacterial activity against standard bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives based on the structure of this compound and evaluated their biological activities. The findings indicated that modifications to the phenoxy group significantly influenced the anticancer efficacy and selectivity against cancerous versus normal cells .

- Cytotoxicity Assessment : In a comparative analysis, the compound was tested alongside known chemotherapeutic agents. Results demonstrated that while it exhibited substantial cytotoxic effects on cancer cells, it showed minimal toxicity towards normal human cells, suggesting a favorable therapeutic index .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound towards specific protein targets involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor for certain enzymes critical in metabolic pathways associated with tumor growth .

Propriétés

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)14(19)9-17(16)24-11-18(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIOALMWGFKOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.